A Technical Guide to 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine: A Privileged Scaffold in Kinase Inhibition
A Technical Guide to 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine: A Privileged Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Potent Pharmacophore
In the landscape of modern medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has garnered significant attention as a "privileged structure," consistently appearing in potent, biologically active molecules.[1] This bicyclic heterocyclic system is a cornerstone in the design of numerous kinase inhibitors, including the approved multi-targeted tyrosine kinase inhibitor, ponatinib.[2] Within this important class of compounds lies 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine (CAS Number: 1260850-70-1 ), a key intermediate and a versatile building block for the synthesis of targeted therapeutics.[3][4][5]
This technical guide provides an in-depth analysis of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine, offering a scientific narrative that covers its synthesis, physicochemical properties, and, most critically, its mechanistic potential as a modulator of key signaling pathways relevant to neuropathic pain, neurological disorders, and viral entry. As we will explore, this compound is not merely a synthetic intermediate but a core component of molecules designed to inhibit Adaptor Associated Kinase 1 (AAK1), a validated therapeutic target.[2][6]
Physicochemical Properties and Identification
The foundational step in any research endeavor is the unambiguous identification and characterization of the molecule of interest. 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is a solid, typically yellow or brown to off-white in appearance.[4] Its key identifiers and computed properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 1260850-70-1 | [3][4][5] |
| Molecular Formula | C₆H₅BrN₄ | [4][5] |
| Molecular Weight | 213.04 g/mol | [5] |
| Appearance | Yellow or brown to off-white solid | [4] |
| LogP | 1.65520 | [3] |
| PSA (Polar Surface Area) | 56.21 Ų | [3] |
| Exact Mass | 211.97000 u | [3] |
Strategic Synthesis: A High-Yield Amination Protocol
The synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine and its derivatives is a critical aspect of its utility. The primary synthetic route involves the C-6 amination of a halo-substituted precursor, typically 3-bromo-6-chloroimidazo[1,2-b]pyridazine. Research has demonstrated an efficient, cost-effective, and environmentally conscious method that avoids the use of expensive and sensitive transition metal catalysts.
The causality behind this improved protocol lies in the strategic use of a phase-transfer catalyst and a fluoride source in a polar aprotic solvent. While earlier methods required a large excess of fluoride to drive the reaction (presumably through an in-situ formation of a more reactive C-6 fluorinated intermediate), optimized conditions achieve excellent yields with only stoichiometric amounts. This not only improves the cost-effectiveness but also significantly reduces the toxic fluoride waste stream.
Optimized Experimental Protocol for C-6 Amination
The following protocol is a synthesized methodology based on published efficient amination techniques for this scaffold.
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Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Methodology:
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Reagent Combination: In a suitable reaction vessel, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), the desired amine source (e.g., ammonium hydroxide for the primary amine, 2.0 equiv), Cesium Fluoride (CsF, 1.0 equiv), and Benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol %) in Dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Seal the vessel and heat the mixture to 100 °C.
-
Monitoring and Duration: Allow the reaction to proceed with stirring for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final C-6 aminated product with high purity.
This protocol consistently provides isolated yields in the range of 79–98%, with an average yield of approximately 92%.
Mechanism of Action: Inhibition of Adaptor Associated Kinase 1 (AAK1)
While specific quantitative bioactivity data for 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is not widely published, the imidazo[1,2-b]pyridazine scaffold is a validated inhibitor of Adaptor Associated Kinase 1 (AAK1).[2][6] AAK1 is a serine/threonine kinase that plays a crucial regulatory role in clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the cell surface.[7][8]
The AAK1 Signaling Pathway in Endocytosis
AAK1's primary function is to phosphorylate the μ2 subunit of the Adaptor Protein 2 (AP2) complex.[7][9] The AP2 complex is a critical component of the endocytic machinery, acting as a bridge that links cargo receptors to the clathrin coat, facilitating the formation of clathrin-coated pits.
The signaling cascade can be summarized as follows:
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AP2 Complex Recruitment: The AP2 complex is recruited to the plasma membrane.
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AAK1 Stimulation: The binding of clathrin to AAK1 stimulates AAK1's kinase activity.[10]
-
μ2 Subunit Phosphorylation: Activated AAK1 phosphorylates the μ2 subunit of the AP2 complex.[7][9]
-
Enhanced Cargo Binding: This phosphorylation event enhances the binding of the μ2 subunit to tyrosine-containing sorting motifs on cargo receptors.[10]
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Endocytosis Regulation: This process increases the efficiency of receptor internalization.[10]
By inhibiting AAK1, compounds based on the 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine scaffold can disrupt this phosphorylation event, thereby modulating clathrin-mediated endocytosis.
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Caption: The AAK1 signaling pathway in clathrin-mediated endocytosis and its inhibition.
Therapeutic Implications: Neuropathic Pain and Beyond
The validation of AAK1 as a therapeutic target comes from studies showing that AAK1 knockout mice exhibit a significantly reduced response to persistent and neuropathic pain.[11] Small-molecule inhibitors of AAK1 have been shown to reverse pain behavior in multiple animal models, including models of diabetic peripheral neuropathy.[11] The mechanism is believed to be linked to the central nervous system, where AAK1 inhibition impacts the transmission of pain signals.[12]
Furthermore, because many viruses hijack the host's clathrin-mediated endocytosis machinery for cellular entry, AAK1 inhibitors are being explored as potential broad-spectrum antiviral agents.[7][8] The role of AAK1 in the signaling of receptors like ErbB4 also implicates it in neurological disorders such as schizophrenia and Parkinson's disease.[8][10]
Experimental Protocols: In Vitro Kinase Assay
To assess the inhibitory potential of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine derivatives against AAK1, a standard in vitro kinase assay can be employed. The objective is to measure the transfer of a phosphate group from ATP to a substrate by the kinase in the presence and absence of the inhibitor.
General Protocol for a Radiolabeled Kinase Assay
This protocol provides a framework for determining the IC₅₀ value of a test compound.
dot
Caption: Standard workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Serially dilute the test compound (derivative of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine) in DMSO, then further in reaction buffer to achieve final assay concentrations.
-
Prepare a solution of recombinant AAK1 enzyme and its substrate (e.g., a synthetic peptide corresponding to the phosphorylation site on the μ2 subunit) in reaction buffer.
-
Prepare a solution of ATP, including a spike of radiolabeled [γ-³²P]ATP.[13]
-
-
Initiate Reaction:
-
In a microtiter plate or microcentrifuge tubes, add the AAK1/substrate mix to wells containing the diluted test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of stop solution, such as 2x Laemmli sample buffer containing SDS and EDTA.[13]
-
-
Separate and Detect:
-
Separate the reaction products by SDS-PAGE. The phosphorylated substrate will carry the ³²P label.
-
Dry the gel and expose it to an autoradiography film or a phosphor imaging screen to visualize the radiolabeled substrate.
-
-
Analyze Data:
-
Quantify the band intensity corresponding to the phosphorylated substrate for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Alternatively, non-radioactive methods such as LanthaScreen® TR-FRET assays can be used, which measure the binding of a terbium-labeled antibody to a phosphorylated, fluorescein-labeled substrate.[14]
Conclusion and Future Directions
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is more than a simple chemical intermediate; it is a strategically designed building block that provides access to a class of potent kinase inhibitors. Its value is intrinsically linked to the therapeutic potential of the imidazo[1,2-b]pyridazine scaffold, particularly in the context of AAK1 inhibition. The efficient, high-yield synthesis makes this compound an attractive starting point for constructing diverse chemical libraries aimed at treating neuropathic pain, neurological disorders, and viral diseases.
Future research should focus on synthesizing a focused library of derivatives from this core and performing detailed structure-activity relationship (SAR) studies. The ultimate goal is to identify specific compounds with high potency and selectivity for AAK1, favorable pharmacokinetic profiles, and demonstrated efficacy in preclinical models, thereby translating the promise of this privileged scaffold into tangible therapeutic candidates.
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Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson's Disease, and Other Disorders. (2017). ACS Medicinal Chemistry Letters. Available at: [Link]
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Dioxane/H₂O, Heat
C-3 Arylated Product
